H-TYR(TBU)-OTBU HCL
Description
Fundamental Role as a Protected Tyrosine Derivative in Synthetic Chemistry
H-Tyr(tBu)-OtBu HCl is a derivative of L-tyrosine where two key functional groups are chemically masked by tert-butyl (tBu) groups. cymitquimica.com The phenolic hydroxyl (-OH) group on tyrosine's side chain is converted to a tert-butyl ether, and the carboxylic acid (-COOH) group at the C-terminus is converted to a tert-butyl ester. ontosight.ai This dual protection is fundamental to its role in synthesis.
The primary purpose of these tBu groups is to act as "protecting groups," which are temporarily installed to prevent unwanted side reactions during the peptide chain elongation process. ontosight.aiontosight.ai The hydroxyl group of tyrosine is nucleophilic and the carboxylic acid group is acidic; without protection, these sites could react out of turn, leading to a mixture of undesired products and significantly lowering the yield and purity of the target peptide. ontosight.aigoogle.com The bulky and chemically stable tBu groups effectively shield these reactive sites, ensuring that only the intended N-terminal amino group is available for forming a peptide bond. ontosight.ai
The hydrochloride (HCl) salt form of the compound enhances its stability and makes it easier to handle as a crystalline solid. cymitquimica.comchemdad.com The tert-butyl protecting groups are strategically chosen for their stability under certain conditions (like the basic conditions used for Fmoc group removal) and their susceptibility to cleavage under specific acidic conditions (typically with strong acids like trifluoroacetic acid, TFA) once the synthesis is complete. ontosight.aithieme-connect.de
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17083-23-7 |
| Molecular Formula | C17H28ClNO3 chemicalbook.comchemdad.com |
| Molecular Weight | 329.86 g/mol chemdad.com |
| Synonyms | O-tert-butyl-L-tyrosine tert-butyl ester hydrochloride, Tyr(tBu)-OtBu.HCl chemicalbook.comnih.gov |
| Appearance | White to off-white powder chemicalbook.comchemdad.com |
Methodological Importance in the Assembly of Peptide Chains and Complex Biomolecules
The methodological importance of this compound lies in its compatibility with the most common strategies for peptide synthesis, particularly solid-phase peptide synthesis (SPPS). thieme-connect.deevitachem.com In SPPS, a peptide chain is assembled sequentially while one end is anchored to a solid resin support. This process involves repeated cycles of deprotection and coupling of amino acid units.
This compound and its N-terminally protected counterparts, such as Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH, are key building blocks in their respective synthetic schemes. thieme-connect.depeptide.com
In Fmoc/tBu Chemistry: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus and is removed with a mild base (like piperidine). The tBu protecting groups on the tyrosine side chain and C-terminus are stable to these basic conditions. ontosight.aithieme-connect.de They remain intact throughout the chain assembly and are removed simultaneously with other acid-labile side-chain protecting groups during the final cleavage from the resin using a strong acid like TFA. peptide.comsigmaaldrich.com Fmoc-Tyr(tBu)-OH is a standard reagent for incorporating tyrosine in this popular synthetic strategy. thieme-connect.de
In Boc/Bzl Chemistry: While less common for tyrosine side-chain protection than in Fmoc strategies, tert-butyl groups can still be employed. The Boc (tert-butyloxycarbonyl) N-terminal protecting group is removed with a milder acid, while the more robust side-chain protecting groups (often benzyl-based, Bzl) are cleaved at the end with a very strong acid like hydrogen fluoride (B91410) (HF). ug.edu.pl
The use of orthogonally protected amino acids like this compound is what allows for the controlled, directional, and efficient synthesis of complex peptides and proteins. thieme-connect.deuzh.ch By ensuring that only one specific reaction occurs at each step, chemists can construct long and complex biomolecules with a precisely defined sequence and structure. An example of its application is in the synthesis of peptide analogues like Leucine-Enkephalin, where a protected tyrosine derivative, Boc-(Tyr-OtBu)-Enk-OH, was prepared using solid-phase techniques to ensure the integrity of the final molecule. uzh.ch This level of control is indispensable for producing peptides for research, diagnostics, and therapeutic development. cymitquimica.comevitachem.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| O-tert-butyl-L-tyrosine tert-butyl ester hydrochloride | This compound |
| L-tyrosine | Tyr |
| Trifluoroacetic acid | TFA |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| tert-butyloxycarbonyl | Boc |
| N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine | Fmoc-Tyr(tBu)-OH |
| N-(tert-butyloxycarbonyl)-O-tert-butyl-L-tyrosine | Boc-Tyr(tBu)-OH |
| Leucine-Enkephalin | H-Tyr-Gly-Gly-Leu-Phe-OH |
| N-(tert-butyloxycarbonyl)-(O-tert-butyl)-Enkephalin | Boc-(Tyr-OtBu)-Enk-OH |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3 |
InChI Key |
SHJFQCHBHKANBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of H Tyr Tbu Otbu Hcl
Strategies for Functional Group Protection of Tyrosine
The synthesis of H-Tyr(tBu)-OtBu HCl requires the protection of the phenolic hydroxyl group and the carboxylic acid group of L-tyrosine with tert-butyl moieties. The alpha-amino group remains unprotected in the final target compound, although it might be temporarily protected during certain synthetic routes to control reactivity.
Selective Phenolic Hydroxyl Protection via tert-Butylation
Protecting the phenolic hydroxyl group of tyrosine with a tert-butyl ether linkage is a key step. While achieving selective phenolic tert-butylation without affecting other functional groups can be a specific synthetic goal, in the case of this compound synthesis, the phenolic hydroxyl is tert-butylated alongside the carboxylic acid. Methods for tert-butylation of phenols often involve acid-catalyzed reactions with isobutylene (B52900) or reactions with tert-butylating agents researchgate.netnih.gov. For instance, acid-catalysed addition of isobutene to alcohols, including steroidal alcohols, can yield tert-butyl ethers researchgate.net. Aryl tert-butyl ethers can also be prepared by O-alkylations of phenols with tert-butyl halides in the presence of bases researchgate.net.
Research has shown that the tert-butylation of L-tyrosine can lead to different products depending on the reaction conditions. Under certain conditions using bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (B1210297), both the carboxylic acid and the phenolic hydroxyl groups of L-tyrosine can be tert-butylated thieme-connect.comthieme-connect.com.
Carboxylic Acid Esterification with tert-Butanol (B103910)
The carboxylic acid group of tyrosine is protected by forming a tert-butyl ester. The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under various conditions and its facile cleavage under acidic conditions thieme-connect.comthieme-connect.com. Common methods for the formation of tert-butyl esters include the condensation of carboxylic acids with tert-butanol or the reaction with isobutene gas in the presence of an acid catalyst thieme-connect.comthieme-connect.com. For example, reacting an amino acid with isobutylene in the presence of an acid catalyst can lead to the tert-butyl ester google.com.
Reaction Conditions and Parameter Optimization in Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Parameters such as the choice of acid catalyst, solvent system, and temperature play significant roles in the efficiency and selectivity of the protection reactions.
Influence of Acid Catalysis and Hydrochloride Salt Formation
Acid catalysts are essential for promoting the tert-butylation of both the phenolic hydroxyl and carboxylic acid groups of tyrosine. Common acid catalysts used in these types of reactions include para-toluenesulfonic acid (PTSA) and sulfuric acid (H2SO4) google.comgoogle.com. For instance, the reaction of an amino acid with isobutylene in the presence of an acid catalyst like PTSA or silica (B1680970) impregnated with H2SO4 is a reported method for preparing tert-butyl ester hydrochloride salts google.com. The acid catalyst facilitates the formation of the tert-butyl cation from isobutylene or tert-butanol, which then reacts with the hydroxyl and carboxylic acid groups.
Following the protection reactions, the hydrochloride salt of the tert-butyl ester is formed by reaction with hydrogen chloride (HCl) google.com. This step is important for isolating and purifying the final product as a stable salt. The formation of the hydrochloride salt typically involves treating the protected amino acid ester (the free base) with HCl, often in a suitable solvent like ether google.com.
Temperature and Solvent System Effects on Reaction Efficiency
The choice of solvent and reaction temperature significantly impacts the efficiency and outcome of the tert-butylation reactions. Solvents such as acetonitrile (B52724), dioxane, and dichloromethane (B109758) have been reported for the reaction of amino acids with isobutylene in the presence of acid catalysts google.comgoogle.com. Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific method and catalysts used. For example, reactions involving isobutylene and acid catalysts have been carried out at room temperature or within a range of 10-35°C google.comgoogle.com. Some reactions for forming tert-butyl esters have been conducted at temperatures between 60-80°C rsc.org. The reaction time can also vary, from a few days to over a week google.comgoogle.com.
Research into the tert-butylation of L-tyrosine using Tf2NH in tert-butyl acetate showed the formation of both the carboxylic acid tert-butyl ester and the bis-tert-butylated product (carboxylic acid ester and phenolic ether) thieme-connect.comthieme-connect.com. The yields observed under these specific conditions highlight the importance of reaction parameters in controlling the product distribution.
Table 1: Products and Yields from Tert-Butylation of L-Tyrosine under Specific Conditions thieme-connect.comthieme-connect.com
Stereochemical Control in Enantioselective Synthesis (referencing H-D-Tyr(tBu)-OtBu HCl)
Stereochemical control is paramount in the synthesis of chiral compounds like this compound, particularly when aiming for a specific enantiomer such as the L-isomer or its counterpart, H-D-Tyr(tBu)-OtBu HCl. nih.govbldpharm.com The inherent chirality of the starting amino acid, L-tyrosine, dictates the stereochemistry of the final product when using methods that preserve the stereochemical integrity of the alpha-carbon.
When synthesizing this compound from L-tyrosine, the synthetic methodologies employed must minimize or prevent racemization at the alpha-carbon. Racemization would lead to a mixture of the L and D enantiomers.
Similarly, the synthesis of H-D-Tyr(tBu)-OtBu HCl would typically start from D-tyrosine, utilizing protecting group strategies and reaction conditions that maintain the stereochemical purity of the D-isomer. peptide.com
Literature emphasizes the importance of avoiding racemization during peptide synthesis, which relies on the stereochemical purity of the amino acid building blocks, including protected tyrosine derivatives. thieme-connect.de Methods for preparing amino acid tert-butyl esters are reported to proceed without observable racemization, which is crucial for maintaining the stereochemical integrity of the starting material. researchgate.net
While detailed research findings specifically on the enantioselective synthesis of H-D-Tyr(tBu)-OtBu HCl are not extensively detailed in the provided search results, the principles of stereochemical control in amino acid chemistry and peptide synthesis are well-established. Starting with enantiomerically pure D-tyrosine and employing standard protection and salt formation procedures known to avoid racemization would be the basis for the enantioselective synthesis of H-D-Tyr(tBu)-OtBu HCl. The PubChem entry for H-D-Tyr(tBu)-OtBu HCl confirms its existence as a distinct stereoisomer with a unique CID, implying that methods for its preparation with controlled stereochemistry are available. nih.gov
The synthesis of protected amino acids like this compound and its D-isomer requires careful selection of reagents and reaction conditions to ensure high yields and maintain enantiomeric purity, which is critical for their application in the synthesis of stereochemically defined peptides.
Mechanistic Investigations of H Tyr Tbu Otbu Hcl in Synthetic Transformations
Elucidation of Protecting Group Functionality in Peptide Bond Formation
In peptide synthesis, the reactive functional groups of amino acids (amino, carboxyl, and sometimes side chains) must be protected to ensure that peptide bonds form only between the desired amino and carboxyl groups. H-Tyr(tBu)-OtBu HCl serves as a protected building block where the tert-butyl groups on the phenolic hydroxyl and the carboxyl group prevent their participation in unwanted side reactions during coupling procedures. guidechem.com This selective masking of functionalities is essential for the controlled, stepwise elongation of a peptide chain. The presence of these protecting groups enhances the stability of the tyrosine derivative during solid-phase coupling reactions, a common technique in peptide synthesis. Tert-butyl-based protecting groups are a cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy, where they offer orthogonality with the base-labile Fmoc group used for Nα-amino protection. ug.edu.pl
Mechanisms of Selective Deprotection of tert-Butyl Ethers and Esters
The removal of tert-butyl protecting groups is a critical step after the peptide chain has been assembled. Tert-butyl ethers and esters are typically cleaved under acidic conditions due to the acid lability of the tert-butyl group. ug.edu.plpeptide.com The most common reagent for this deprotection is trifluoroacetic acid (TFA), often used in organic solvents like dichloromethane (B109758). peptide.comstackexchange.com
The mechanism of deprotection involves the protonation of the oxygen atom bonded to the tert-butyl group (either the ethereal oxygen of the phenolic ether or the carboxyl oxygen of the ester). This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a relatively stable tert-butyl carbocation and the deprotected species (free phenol (B47542) or carboxylic acid). peptide.comstackexchange.com
Scheme 1: Proposed mechanism for acid-catalyzed deprotection of a tert-butyl ester.
The tert-butyl carbocation generated during deprotection is electrophilic and can react with nucleophilic functional groups present in the peptide sequence, such as the indole (B1671886) ring of tryptophan, the sulfur atom of cysteine or methionine, or the phenolic ring of unprotected tyrosine residues. peptide.comsigmaaldrich.com To mitigate these undesired side reactions and scavenge the tert-butyl cations, additives are typically included in the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, and ethanedithiol. peptide.comsigmaaldrich.com The use of scavengers helps to trap the tert-butyl cations, often forming less reactive byproducts like tert-butylsilanes or reacting with the scavenger itself rather than the peptide chain. peptide.commasterorganicchemistry.com
While acidolysis is the predominant method, milder deprotection strategies for tert-butyl groups have been explored, including methods involving radical cations and silanes. acs.orgorganic-chemistry.orgorganic-chemistry.org
Chemical Reactivity of this compound under Various Conditions
Beyond its role in peptide synthesis, this compound can undergo various chemical transformations depending on the reaction conditions. General types of reactions include oxidation, reduction, and substitution. evitachem.com
Oxidative Transformations of the Phenolic Moiety
The phenolic hydroxyl group of the tyrosine moiety, although protected as a tert-butyl ether in this compound, is a potential site for oxidative reactions under specific conditions. While the tert-butyl protection reduces the reactivity compared to a free phenol, strong oxidizing agents can still lead to transformations. The phenolic moiety can be oxidized to form quinone derivatives. Examples of oxidizing agents that can effect transformations on tyrosine derivatives include hydrogen peroxide or potassium permanganate, although the specific reactivity of this compound towards these under various conditions would depend on the reaction environment and the stability of the protecting groups. evitachem.com
Reductive Cleavage Strategies
Reduction can be employed to cleave protecting groups. For this compound, reduction could potentially lead to the removal of the tert-butyl groups, regenerating the free tyrosine derivative. Reducing agents such as lithium aluminum hydride are known to remove ester and ether protecting groups, although such strong conditions might not be compatible with the peptide backbone if applied after synthesis. evitachem.com In the context of deprotection, milder reductive conditions, such as those involving silanes in the presence of catalysts, have been shown to cleave tert-butyl esters and ethers. acs.orgorganic-chemistry.orgorganic-chemistry.org This suggests that reductive strategies, particularly under mild and selective conditions, can be utilized for the deprotection of this compound.
Advanced Research Applications of H Tyr Tbu Otbu Hcl in Organic and Bio Organic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Strategiesbenchchem.combachem.comadvion.comub.edu
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. google.com H-Tyr(tBu)-OtBu HCl and its N-terminally protected counterparts, such as Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH, are instrumental in this methodology. peptide.comthieme-connect.de
Integration within Fmoc/tBu Orthogonal Protection Schemesbachem.comadvion.comub.edu
The most widely adopted strategy in SPPS is the Fmoc/tBu orthogonal protection scheme. ub.eduiris-biotech.de This approach relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) groups for permanent protection of reactive side chains. ub.eduiris-biotech.de
Fmoc-Tyr(tBu)-OH is the preferred derivative for incorporating tyrosine residues in this scheme. peptide.comthieme-connect.de The tBu group on the phenolic hydroxyl of tyrosine is stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each step of the peptide elongation. ub.eduiris-biotech.de This orthogonality ensures that the side chain remains protected throughout the synthesis, preventing side reactions. ub.edu The final cleavage of the peptide from the resin and the removal of the tBu and other side-chain protecting groups are accomplished simultaneously using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deacs.org
The stability of the tBu ether on tyrosine is a key advantage, preventing premature deprotection that can occur with more acid-sensitive groups, especially in the synthesis of long peptides that require repeated exposure to acidic conditions for Fmoc removal. thieme-connect.de
Table 1: Key Protecting Groups in Fmoc/tBu SPPS
| Protecting Group | Function | Cleavage Condition |
| Fmoc | α-Amino group protection | 20% Piperidine in DMF |
| tBu | Side-chain protection (Tyr, Ser, Thr, Asp, Glu) | 95% Trifluoroacetic Acid (TFA) |
| Trt | Side-chain protection (Asn, Gln, His, Cys) | Trifluoroacetic Acid (TFA) |
| Pbf | Side-chain protection (Arg) | Trifluoroacetic Acid (TFA) |
Utilization with Specialized Linkers and Resins (e.g., Mmsb linker)advion.com
The versatility of this compound extends to its use with specialized linkers and resins designed for specific synthetic goals. One such example is the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker. acs.orgcsic.es This safety-catch linker is stable to both the piperidine used for Fmoc removal and the TFA used for Boc deprotection, allowing for the combination of both protecting group strategies. acs.orgcsic.es
In a study demonstrating the utility of the Mmsb linker, a peptide sequence, H-Tyr(tBu)-Gly-Gly-Phe-Leu, was synthesized on a resin functionalized with the Mmsb linker. acs.orgcsic.es The peptide remained attached to the resin during standard Fmoc-SPPS procedures. The final peptide is cleaved from the Mmsb-resin in a two-step protocol: reduction of the sulfoxide (B87167) to a sulfide, followed by acidolytic cleavage with TFA. acs.orgcsic.es This approach provides an additional layer of orthogonality, which is particularly useful for the synthesis of complex or modified peptides where selective deprotection is required. ub.edu
Contribution to Solution-Phase Peptide Synthesis Techniquesbachem.comub.edu
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of fragments that will be later condensed. bachem.comgoogle.com In solution-phase synthesis, this compound and other protected amino acid esters are crucial reagents. bachem.com The tert-butyl ester protects the C-terminus while the free amine allows for coupling with an N-protected amino acid or peptide fragment. advion.com
The stability of the tBu protecting groups is also advantageous in solution-phase synthesis, allowing for various coupling and deprotection steps without affecting the tyrosine side chain. bachem.com For instance, in the synthesis of Leu-enkephalin, a stepwise solution-phase approach can be employed where N-Boc protected amino acids are sequentially coupled, with the Boc group being removed by TFA at each step, while the tBu side-chain protections remain intact until the final deprotection. mdpi.com
Construction of Complex Peptide and Peptidomimetic Structuresevitachem.com
The precise control over reactive groups afforded by this compound and its derivatives is essential for the synthesis of structurally complex peptides and peptidomimetics, which are designed to have improved stability, bioavailability, and biological activity compared to their natural counterparts. evitachem.comgoogle.com
Synthesis of Modified Peptides and Analogs (e.g., ketomethylene isosteres)advion.comCurrent time information in Merrimack County, US.
Peptidomimetics often incorporate non-natural amino acids or modified peptide bonds to enhance their properties. evitachem.com One common modification is the replacement of a peptide bond (-CO-NH-) with a ketomethylene isostere (-CO-CH2-). This modification can confer resistance to enzymatic degradation. evitachem.com
The synthesis of ketomethylene-containing peptides can utilize derivatives of this compound. For example, a dipeptide containing Tyr(tBu), such as Fmoc-Nα-Asp(tBu)-Tyr(tBu)OH, can serve as a precursor for the synthesis of a ketomethylene tripeptide analog through a Dakin-West reaction. evitachem.com This demonstrates how the protected tyrosine building block can be incorporated into a sequence that is then chemically modified to create a peptidomimetic structure. evitachem.com
Strategies for Macrocyclization and Branched Peptide Architecturesadvion.com
Cyclic and branched peptides often exhibit enhanced biological activity and stability due to their constrained conformations. google.comuni-kiel.de The synthesis of these complex architectures requires orthogonal protecting group strategies to selectively deprotect specific sites for cyclization or branching. ub.eduthieme-connect.de
Derivatives of this compound are integral to these strategies. For on-resin macrocyclization, a linear peptide is assembled on a solid support using the Fmoc/tBu strategy. csic.es Then, the protecting groups at the N- and C-termini or on two side chains are selectively removed, and the cyclization is performed while the peptide is still attached to the resin. The tBu protection on a tyrosine residue within the sequence would remain intact during this process, being removed only during the final cleavage from the resin. csic.es
Similarly, for the synthesis of branched peptides, a lysine (B10760008) residue with a side-chain amino group protected by a group orthogonal to both Fmoc and tBu (e.g., Mtt, ivDde) can be incorporated. Selective removal of this protecting group allows for the synthesis of a second peptide chain on the lysine side chain. The Tyr(tBu) residues in either the main or branched chain would be stable to these manipulations. ub.edu
Application in Combinatorial Chemistry and Chemical Library Generation
This compound, a protected form of the amino acid tyrosine, serves as a valuable building block in the field of combinatorial chemistry. Its protected functional groups, a tert-butyl ether on the phenol (B47542) and a tert-butyl ester on the carboxyl group, allow for controlled and sequential reactions, a cornerstone of creating large and diverse chemical libraries. These libraries are instrumental in drug discovery and material science for identifying novel compounds with desired biological activities or properties.
Development of N-Alkylated Amino Acids and Scaffolds
N-alkylated amino acids are of significant interest in medicinal chemistry as they can enhance the pharmacological properties of peptides, such as increased metabolic stability and cell permeability. This compound is a key starting material for the synthesis of N-alkylated tyrosine derivatives. chimia.chresearchgate.net The general approach involves the reductive alkylation of the primary amine of this compound with various aldehydes or ketones. chimia.chresearchgate.net This reaction introduces a wide range of substituents onto the nitrogen atom, thereby generating a diverse set of N-alkylated building blocks. chimia.ch These building blocks can then be incorporated into peptide chains or used to construct complex molecular scaffolds, which are core structures upon which further chemical diversity can be built. chimia.chmdpi.com The use of this compound in this context allows for the systematic exploration of the chemical space around the tyrosine scaffold, facilitating the development of new therapeutic agents and research probes. chimia.ch
Expedited Synthesis of Small Organic Molecule Libraries
The generation of small organic molecule libraries is a critical strategy in the search for new drug leads. ethz.chacs.org this compound's protected nature makes it an ideal component for the rapid and efficient synthesis of such libraries. nih.gov Its incorporation into a synthetic workflow allows for the introduction of a tyrosine-like motif while preventing unwanted side reactions at the phenol and carboxyl groups. This enables chemists to perform a series of reactions on other parts of the molecule, systematically building complexity and diversity. uzh.ch Once the desired molecular framework is assembled, the tert-butyl protecting groups can be removed under acidic conditions to reveal the free phenol and carboxylic acid, providing further opportunities for diversification or for creating the final active compound. core.ac.uk This strategy significantly streamlines the synthesis of large numbers of related compounds, accelerating the discovery process. ethz.chnih.gov
Methodological Enhancements in Peptide Coupling Reactions
The formation of the amide bond, the fundamental linkage in peptides, is a critical step in chemical synthesis. Research involving this compound has contributed to the refinement of peptide coupling methodologies, aiming for higher efficiency, reduced side reactions, and simplified procedures.
Evaluation of Coupling Reagent Efficacy (e.g., HATU/DIPEA)
The selection of an appropriate coupling reagent is paramount for successful peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base such as DIPEA (N,N-Diisopropylethylamine) are widely used for their high efficiency and low rates of racemization. nih.govacs.org Studies involving the coupling of this compound with other amino acids or amines have been instrumental in evaluating and optimizing the performance of these reagents. nih.gov For instance, the reaction yield and purity when coupling this compound can serve as a benchmark to compare the effectiveness of different coupling agents and reaction conditions. core.ac.uk This systematic evaluation helps in establishing robust protocols for the synthesis of complex peptides containing hindered or sensitive amino acid residues like the protected tyrosine derivative. acs.org
Below is a table summarizing the use of HATU/DIPEA in reactions involving protected amino acids, similar to the context in which this compound would be used.
| Reactants | Reagent System | Solvent | Conditions | Product | Yield | Reference |
| Boc-L-Glu-OtBu, Aniline | HATU, DIPEA | DMF | 120°C, overnight | tert-Butyl N2-(tert-butoxycarbonyl)-N5-phenyl-L-glutaminate | - | nih.gov |
| Boc-Lys(Cbz)-OH, H-Hyp-OMe·HCl | HBTU, DIPEA | CH2Cl2 | 0°C, 2h | Dipeptide | - | acs.org |
| Fmoc-Ala-OH, H-Leu-Hyp-OMe | EDC·HCl, HOBt, DIPEA | CH2Cl2 | 0°C to 26°C, 17h | Tripeptide | - | acs.org |
| Random sequence peptide library | HATU, DIPEA | DMF | 40 min | Cyclized peptides | - | acs.org |
Orthogonal Protecting Group Combinations (e.g., pNZ/tBu Strategy)
In the synthesis of complex molecules, particularly peptides, the use of orthogonal protecting groups is essential. luxembourg-bio.com This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over which part of the molecule reacts at each step. luxembourg-bio.comluxembourg-bio.com The tert-butyl (tBu) groups on this compound are stable to a wide range of conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA). luxembourg-bio.comub.edu
The p-nitrobenzyloxycarbonyl (pNZ) group is another important protecting group that is stable to the acidic conditions used to remove tBu groups and the basic conditions used to remove Fmoc groups. luxembourg-bio.comub.edu The pNZ group is instead removed under neutral, reductive conditions. luxembourg-bio.com The combination of pNZ and tBu protecting groups provides a powerful orthogonal strategy. luxembourg-bio.comub.edu For instance, a peptide could be synthesized with the N-terminus protected with pNZ and side chains, including that of tyrosine, protected with tBu groups. ub.edu The pNZ group can be selectively removed to allow for N-terminal modification, while the tBu groups remain intact. luxembourg-bio.com Subsequently, the tBu groups can be removed to deprotect the side chains. This orthogonality is critical for the synthesis of complex peptides and other molecules where regioselective modifications are required. luxembourg-bio.com
The table below illustrates the orthogonality of the pNZ group with other common protecting groups.
| Protecting Group | Stability towards pNZ Deprotection (SnCl2, HCl/dioxane) | Stability of pNZ towards Deprotection Conditions | Reference |
| Boc | Stable (minimal degradation after 24h) | Stable to TFA | luxembourg-bio.com |
| Fmoc | Stable | Stable to piperidine | luxembourg-bio.com |
| Alloc | Stable | Stable to Pd(PPh3)4 | luxembourg-bio.com |
Investigation of Unique Properties: Organogel Formation by D-Tyr(tBu)-OtBu HCl
The study of low molecular weight organogelators (LMWOs) has revealed that simple amino acid derivatives can possess a remarkable ability to self-assemble and immobilize organic solvents, forming semi-solid materials known as organogels. A noteworthy example within this class of molecules is the D-enantiomer of tert-butyl protected tyrosine, D-Tyr(tBu)-OtBu HCl. Research has uncovered its unique and specific capacity to form stable organogels, a property not shared by its L-enantiomer or the racemic mixture, highlighting the critical role of chirality in the self-assembly process.
The gelation mechanism is driven by a combination of non-covalent interactions. researchgate.netnih.gov The tert-butyl (tBu) groups, which protect the phenolic hydroxyl and carboxyl groups of the tyrosine derivative, are essential for this phenomenon. researchgate.net These bulky, hydrophobic groups enhance van der Waals interactions and modulate the molecule's solubility in organic solvents. researchgate.net Simultaneously, the free amino group (in its hydrochloride salt form) and potentially amide functionalities in related structures, participate in a dense network of intermolecular hydrogen bonds. researchgate.netrroij.com This interplay between hydrophobic forces and hydrogen bonding facilitates the self-assembly of the gelator molecules into a three-dimensional fibrous network that entraps the solvent, leading to gelation. researchgate.netnih.gov
The significance of the specific molecular architecture is underscored by the fact that related compounds, such as H-Tyr(tBu)-OH and methyl ester derivatives, fail to form gels. This indicates that the dual tert-butyl protection on both the side chain and the C-terminus is a key structural feature for enabling the effective self-assembly of D-Tyr(tBu)-OtBu HCl into an organogel.
Detailed Research Findings
Investigations into the gelation properties of tyrosine derivatives have provided detailed insights into their behavior in various organic solvents. While direct data for D-Tyr(tBu)-OtBu HCl is specialized, extensive studies on the closely related L-Tyr(tBu)-OH, which also functions as an exceptional organogelator, offer valuable comparative insights. researchgate.netmetu.edu.tr The gelation ability of L-Tyr(tBu)-OH has been tested in a wide array of solvents, demonstrating its versatility. researchgate.netmetu.edu.tr For instance, it can form a gel in N,N-Dimethylformamide (DMF) at a concentration as low as 0.1% weight by volume (wt/v%) without any additives. researchgate.netmetu.edu.tr The addition of bases like piperidine or NaOH has been shown to enhance the gel properties in certain solvents. researchgate.net
The resulting gels are composed of entangled, fiber-like structures. researchgate.net Characterization techniques such as Transmission Electron Microscopy (TEM) have revealed nanofibers with widths of approximately 40 nm and lengths extending several micrometers. researchgate.net Powder X-Ray Diffraction (XRD) and molecular dynamics simulations further support a model of a fibrous network where molecules are held together by a dense web of hydrogen bonds and van der Waals interactions. researchgate.net The superior gelling ability of tyrosine derivatives, when compared to other aromatic amino acids like tryptophan, is attributed to their capacity for forming a well-structured two-dimensional packing within the gel network. nih.gov
The table below, adapted from research on the analogous L-Tyr(tBu)-OH, illustrates the minimum gelation concentrations (MGC) in various solvents, showcasing the compound's efficiency as a low molecular weight organogelator.
Table 1: Minimum Gelation Concentration (MGC) of L-Tyr(tBu)-OH in Various Organic Solvents
| Solvent | MGC (wt/v%) | Additive | Gel Appearance |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 0.1 | None | Transparent Gel |
| 2-Ethylhexanol | 0.2 | None | Translucent Gel |
| Tetrahydrofuran (THF) | 0.3 | Piperidine | Translucent Gel |
| 1-Butanol | 0.4 | Piperidine | Translucent Gel |
| Toluene | 1.0 | Piperidine | Opaque Gel |
| Sunflower Oil | 0.4 | Piperidine | Opaque Gel |
| Diesel | 0.4 | Piperidine | Opaque Gel |
Data derived from studies on L-Tyr(tBu)-OH, a structural analogue of the D-enantiomer, to illustrate gelation capabilities. researchgate.netresearchgate.netmetu.edu.tr
This enantiomeric specificity, where only the D-form of Tyr(tBu)-OtBu HCl acts as a gelator, is a significant finding in the field of supramolecular chemistry, demonstrating how subtle changes in stereochemistry can profoundly impact molecular self-assembly and material properties. researchgate.net
Analytical Methodologies for Characterization and Process Monitoring of H Tyr Tbu Otbu Hcl
Real-Time Spectroscopic Monitoring of Synthetic Reactions (e.g., TLC-MS, HPLC)
Real-time monitoring of synthetic reactions involving H-Tyr(tBu)-OtBu HCl is crucial for optimizing reaction conditions and determining reaction completion. Techniques such as Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable tools for this purpose. TLC-MS allows for rapid separation and identification of components in a reaction mixture, providing mass spectral data to confirm the presence of the product and identify impurities or unreacted starting materials. HPLC offers more detailed separation and quantitative analysis, enabling the tracking of reactant consumption and product formation over time. Monitoring reaction progress via TLC or LC-MS can lead to yield improvements. google.comadvion.com TLC/CMS analysis using a compact mass spectrometer can identify reactants, products, and side products of a chemical peptide synthesis reaction. advion.com This combination provides flexible and easy sample preparation with detailed analyte detection for synthetic chemical reaction monitoring. advion.com
Chromatographic Techniques for Product Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound and the assessment of its final purity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
HPLC is a widely used technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. google.comcsbiochina.comnih.govambeed.comchemscene.comabosyn.comvwr.com Reverse-phase HPLC with a C18 column is a common approach for purification, often utilizing a gradient of acetonitrile (B52724) in 0.1% TFA. Analytical HPLC is used to check the purity of the purified product. nih.gov Purity is typically assessed as a percentage based on HPLC or UPLC analysis. csbiochina.comvwr.com
Here is an example of purity data often reported for this compound:
| Analytical Method | Reported Purity |
| HPLC/UPLC | ≥98.00% csbiochina.com |
| HPLC, titration analysis | ≥97.0% vwr.com |
| HPLC | >95% abosyn.com |
| HPLC | 97% bldpharm.com |
Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently used for monitoring the progress of reactions involving this compound. google.comchemscene.com By spotting aliquots of the reaction mixture on a TLC plate at different time points, chemists can visually track the disappearance of starting material and the appearance of product based on their differential migration and visualization under UV light or with staining agents. TLC, often coupled with MS, provides a quick way to monitor reactions and overcome synthetic challenges. advion.com
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
Spectroscopic and Spectrometric Characterization of Synthesized Compounds
Spectroscopic and spectrometric methods provide detailed information about the structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of this compound by providing information about the arrangement of atoms within the molecule. csbiochina.comambeed.comabosyn.com Both ¹H NMR and ¹³C NMR are typically used. While specific NMR data for this compound is mentioned as available ambeed.combldpharm.com, detailed spectra in the search results were for a related compound, H-Tyr-OtBu ambeed.com, or other protected amino acids csic.esresearchgate.net. However, the principle remains the same: characteristic chemical shifts and coupling patterns in the NMR spectrum confirm the presence of the tert-butyl groups, the tyrosine backbone, and the hydrochloride salt.
An example of ¹H NMR data for a related compound, H-Tyr-OtBu (in CDCl₃, 400 MHz), shows characteristic peaks: delta 7.02 (d, 2H), 6.73 (d, 2H), 5.59 (br s, 1H), 5.00 (br d, 1H), 4.39 (q, 1H), 3.01-2.92 (m, 2H), 1.42 (s, 9H), 1.41 (s, 9H). ambeed.com These types of signals, albeit with variations due to the tBu protection on the phenol (B47542) for this compound, are expected in the NMR spectrum of the target compound.
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to identify impurities. google.comadvion.comnih.govambeed.comabosyn.comnih.govrsc.org LC-MS combines the separation power of HPLC with the detection capability of MS, allowing for the identification of individual components in a mixture based on their mass-to-charge ratio. This is particularly useful for confirming the mass of the intact molecule and detecting the presence of synthesis byproducts or impurities. Exact mass and characteristic fragments observed in the mass spectrum provide strong evidence for the compound's identity. The molecular formula of this compound is C₁₇H₂₈ClNO₃, and its molecular weight is approximately 329.86 g/mol . csbiochina.comchemscene.comabosyn.combldpharm.comiris-biotech.dechemsrc.com
Here is a summary of the compound's basic properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₈ClNO₃ |
| Molecular Weight | 329.86 g/mol csbiochina.comchemscene.comabosyn.combldpharm.comiris-biotech.dechemsrc.com |
| CAS Number | 17083-23-7 csbiochina.comambeed.comchemscene.comabosyn.combldpharm.comiris-biotech.dechemsrc.comchemicalbook.com |
| Appearance | White to off white powder csbiochina.com |
| Melting Point | 159-160°C chemsrc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Analysis and Yield Optimization Strategies
Analytical Methodologies for Characterization and Process Monitoring
Various analytical techniques are employed for the characterization and quantitative analysis of this compound. These methods are crucial for monitoring reaction progress, assessing product purity, and quantifying the amount of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of protected amino acids and peptides. HPLC, often coupled with UV detection or Mass Spectrometry (MS), allows for the separation and quantification of this compound from reaction mixtures and impurities vwr.comiaea.orgrsc.org. For instance, HPLC analysis has been used to monitor the conversion in peptide coupling reactions involving protected amino acids . The purity of L-Tyrosine tert-butyl ester, a related compound, is typically determined by HPLC and titration analysis vwr.com.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is invaluable for confirming the structure and assessing the purity of this compound researchgate.netrsc.org. Characteristic peaks in the NMR spectrum correspond to the protons of the tyrosine core, the tert-butyl protecting groups, and the hydrochloride salt, allowing for structural verification and identification of impurities researchgate.net.
Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), provides information on the molecular weight and fragmentation pattern of this compound, further aiding in its identification and characterization thieme-connect.deunil.ch. MS analysis can also be used to check the purity of deprotected products in synthesis schemes involving tert-butyl protected intermediates researchgate.net.
Titration analysis can be used for the quantitative determination of the compound, often to assess the purity of amino ester hydrochlorides vwr.com.
Thin-Layer Chromatography (TLC) is a simple and rapid technique often used for monitoring the progress of reactions involving protected amino acids and for checking the purity of reaction products researchgate.netrsc.org.
Yield Optimization Strategies
Optimizing the yield of this compound synthesis and its subsequent reactions in peptide synthesis involves careful control of reaction conditions, reagent stoichiometry, and purification procedures.
The synthesis of this compound typically involves the protection of L-tyrosine with tert-butyl groups . The esterification of the carboxyl group and the etherification of the phenolic hydroxyl group require specific reaction conditions and protecting group strategies. While direct synthesis details for this compound were not extensively detailed in the search results, related syntheses of protected tyrosine derivatives and peptide coupling reactions provide insights into yield optimization.
In peptide synthesis, where this compound is used as a building block, the yield of the coupling reaction is a primary focus for optimization. Factors influencing coupling yields include the choice of coupling reagents, solvents, reaction temperature, reaction time, and the stoichiometry of the reactants rsc.orgunil.ch.
Studies on peptide coupling reactions have investigated various coupling reagents, such as T3P®, EDC HCl, HOBt, and DIPEA, to maximize conversion and minimize side product formation rsc.orgrsc.orgunil.ch. The order of addition of reagents and the reaction temperature can significantly impact the yield and purity of the coupled product . For instance, optimizing the equivalents of coupling reagents and bases like DIPEA has been shown to improve conversion in peptide synthesis unil.ch.
Purification methods also play a crucial role in obtaining high yields of pure this compound and peptides incorporating this residue. Techniques such as crystallization, chromatography (e.g., silica (B1680970) gel chromatography and RP-HPLC), and precipitation are employed to isolate and purify the desired product from reaction mixtures and impurities iaea.orgrsc.orgthieme-connect.de. Optimized purification procedures, such as using RP-HPLC, have been shown to yield purer products compared to other methods iaea.org.
Controlling side reactions, such as racemization during coupling steps or the formation of unwanted byproducts, is also essential for maximizing the yield of the desired product rsc.orgunil.ch. Strategies like the careful selection of protecting groups and coupling conditions can help mitigate these issues rsc.orgub.edu.
Below is a table summarizing some analytical methods and their applications in the context of protected amino acids and peptide synthesis, relevant to the characterization and quantitative analysis of this compound.
| Analytical Method | Application in Analysis of Protected Amino Acids/Peptides | Relevance to this compound |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Monitoring reaction conversion, assessing purity, quantitative analysis, purification. | Used for purity determination of related compounds and monitoring peptide coupling reactions involving protected amino acids. vwr.comiaea.orgrsc.org |
| NMR Spectroscopy (e.g., 1H NMR) | Structural confirmation, purity assessment, identification of impurities. | Used for structural verification and purity checking of protected amino acids and deprotected products. researchgate.netrsc.org |
| Mass Spectrometry (MS) | Molecular weight determination, structural information (fragmentation), purity assessment. | Used for characterization of protected amino acids and peptides, and checking purity. thieme-connect.deunil.ch |
| Titration Analysis | Quantitative determination of compounds, particularly salts. | Used for purity analysis of amino ester hydrochlorides. vwr.com |
| TLC (Thin-Layer Chromatography) | Monitoring reaction progress, quick purity check. | Used to monitor reactions and check purity of products in synthesis involving protected amino acids. researchgate.netrsc.org |
Below is a table illustrating the impact of different coupling conditions on the conversion of a model peptide synthesis, which is relevant to the optimization strategies employed when using protected amino acids like this compound in peptide synthesis.
| Entry | Acid Component | Amine Component | Coupling Reagent(s) | Base | Solvent | Temperature (°C) | Time | Conversion (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Z-Phg-OH | H-Pro-NH2 | T3P® | DIPEA | DMF | 0 | 5 min | Data not provided in snippet for this specific entry |
| 2 | Z-Phg-OH | H-Pro-NH2 | T3P® | DIPEA | DMF | RT | 5 min | Data not provided in snippet for this specific entry |
| 3 | Z-Phg-OH | H-Pro-NH2 | T3P® | DIPEA | DMF | RT | Overnight | Improved product formation, but with side product |
| 4 | Z-Phg-OH | H-Pro-NH2 | T3P® | DIPEA | Various Green Solvents | RT or 0 | 5 min | Varied depending on solvent (Example conversions shown in snippets) |
| 5 | Z-Phg-OH | H-Pro-NH2 | DIC/HOBt | DIPEA | DMF | RT | Not specified | Data not provided in snippet for this specific entry |
Note: The data in the table above is illustrative based on findings from peptide coupling optimization studies and may not directly reflect reactions specifically utilizing this compound as the amine component in all cases, but the principles of optimization apply.
Future Prospects and Emerging Research Areas Pertaining to H Tyr Tbu Otbu Hcl
Development of Novel and Efficient Synthetic Routes
Current synthesis of protected amino acids like H-Tyr(tBu)-OtBu HCl typically involves multi-step procedures. Future research is poised to focus on developing more novel and efficient synthetic routes to produce this crucial building block. This could involve exploring new catalytic systems, optimizing reaction conditions to improve yields and reduce reaction times, or developing one-pot synthesis strategies that minimize purification steps and waste generation. The drive for efficiency is often linked to reducing production costs and environmental impact. While specific emerging routes for this compound itself were not detailed in the search results, broader trends in the synthesis of protected amino acid derivatives point towards the exploration of more streamlined and potentially biocatalytic approaches for producing amino acids and their derivatives sigmaaldrich.com. Research into continuous flow chemistry for peptide synthesis could also influence the demand for and synthesis methods of its building blocks like this compound, favoring methods compatible with continuous processing.
Exploration of Advanced Protecting Group Chemistries
This compound's utility is intrinsically linked to the tert-butyl protecting groups. Future research will likely explore advanced applications of these protecting groups within more complex peptide synthesis strategies. This could involve developing novel orthogonal deprotection schemes that allow for the selective removal of the tBu groups under conditions compatible with other, potentially more labile, protecting groups on the same molecule or within a growing peptide chain. While tBu groups are typically removed by acidolysis, research into milder or alternative deprotection methods could expand their utility in synthesizing sensitive peptide sequences or peptidomimetics. The compound may also serve as a key building block in the synthesis of peptides incorporating modified or unnatural amino acids, where the compatibility and selective removal of protecting groups are paramount. The ongoing development of protecting group strategies in SPPS, including the widely used Fmoc/tBu approach, highlights the continuous need for optimized and sometimes novel protection schemes to synthesize complex peptides.
Applications in Emerging Fields of Bio-Organic Chemistry
The role of this compound as a protected tyrosine building block positions it for applications in emerging fields of bio-organic chemistry. Peptides synthesized using this compound are being explored for various potential uses, including as enzyme inhibitors and therapeutic agents, particularly in areas like neurological disorders, owing to tyrosine's structural similarity to neurotransmitters. Future research may leverage this compound for the synthesis of peptides intended for targeted drug delivery systems, where the solubility and stability imparted by the protected form during synthesis can be advantageous. Furthermore, peptides incorporating tyrosine residues are relevant in the burgeoning field of peptide-based biomaterials, such as hydrogels, and the protected form could be utilized in the synthesis of peptide precursors for these materials. Its use in chemical biology research, including studies of protein structure and function, is also expected to continue and expand into new areas as more complex peptide probes and tools are developed.
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Compare crystal structures of tert-butyl-protected vs. unprotected tyrosine to quantify bond angle distortions .
- Circular dichroism (CD) : Monitor α-helix/β-sheet formation in model peptides to assess steric hindrance during folding .
- Molecular mechanics : Calculate energy barriers for rotational freedom using software like Schrodinger’s MacroModel .
What ethical considerations arise when using this compound in animal studies targeting neurological pathways?
Q. Basic Research Focus
- Dose justification : Conduct pilot studies to establish the minimum effective dose, avoiding neurotoxicity thresholds .
- 3Rs compliance : Apply replacement, reduction, and refinement principles (e.g., use in vitro blood-brain barrier models before in vivo trials) .
- Data transparency : Publish raw electrophysiology data alongside analyzed results to support reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
